molecular formula C25H26N10O4S B14115180 8-[4-(Furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione

8-[4-(Furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione

Cat. No.: B14115180
M. Wt: 562.6 g/mol
InChI Key: PMKGWRQPVQBLMF-UHFFFAOYSA-N
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Description

8-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that features a diverse array of functional groups, including a furan ring, a piperazine ring, a tetrazole ring, and a purine derivative

Preparation Methods

The synthesis of 8-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the furan-2-carbonyl chloride, which is then reacted with piperazine to form the furan-2-carbonyl piperazine intermediate. This intermediate is further reacted with 1,3-dimethyl-7-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione under controlled conditions to yield the final product.

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

8-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.

    Reduction: The nitro group in the tetrazole ring can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study the interactions between different biological molecules.

    Medicine: As a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: As a precursor for the synthesis of other valuable compounds used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s diverse functional groups allow it to bind to multiple targets, potentially leading to a range of biological effects.

Comparison with Similar Compounds

Similar compounds to 8-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione include other purine derivatives, such as caffeine and theobromine, as well as other piperazine derivatives, such as piperazine citrate. What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C25H26N10O4S

Molecular Weight

562.6 g/mol

IUPAC Name

8-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione

InChI

InChI=1S/C25H26N10O4S/c1-30-20-19(22(37)31(2)25(30)38)34(14-16-40-24-27-28-29-35(24)17-7-4-3-5-8-17)23(26-20)33-12-10-32(11-13-33)21(36)18-9-6-15-39-18/h3-9,15H,10-14,16H2,1-2H3

InChI Key

PMKGWRQPVQBLMF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)CCSC5=NN=NN5C6=CC=CC=C6

Origin of Product

United States

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